2-Chloro-4-methylsulfonyl-1-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylsulfonyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVXUYQMUBDFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the 2-chloro-4-methylsulfonyl-1-nitrobenzene molecule by introducing the functional groups onto a benzene (B151609) ring or a simple benzene derivative. These methods often involve a combination of nitration, chlorination, and sulfonation or oxidation reactions, where the order of these steps is critical to achieving the desired isomer.
Regioselective Nitration of Precursors
A common and effective strategy for the synthesis of nitroaromatic compounds is the direct nitration of a substituted benzene precursor. The success of this approach hinges on the directing effects of the substituents already present on the aromatic ring, which guide the incoming nitro group to a specific position.
The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The conditions of this reaction, including temperature, reaction time, and the ratio of the acids, can be optimized to maximize the yield of the desired product and minimize the formation of unwanted isomers and byproducts.
For the synthesis of this compound, a potential precursor for nitration is 3-chloro-1-(methylsulfonyl)benzene. The optimization of the nitration of such a precursor would involve a systematic variation of reaction parameters. Below is a hypothetical data table illustrating the potential effects of these variations on the yield of the desired this compound isomer.
Table 1: Hypothetical Optimization of Mixed Acid Nitration of 3-Chloro-1-(methylsulfonyl)benzene.
| Entry | Temperature (°C) | Time (h) | Molar Ratio (HNO₃:Substrate) | Molar Ratio (H₂SO₄:HNO₃) | Yield of this compound (%) |
|---|---|---|---|---|---|
| 1 | 0 | 4 | 1.1:1 | 2:1 | 65 |
| 2 | 25 | 4 | 1.1:1 | 2:1 | 75 |
| 3 | 50 | 2 | 1.1:1 | 2:1 | 72 (with increased byproducts) |
| 4 | 25 | 2 | 1.5:1 | 2:1 | 80 |
| 5 | 25 | 4 | 1.1:1 | 3:1 | 78 |
This table is illustrative and based on general principles of nitration reactions.
Generally, increasing the reaction temperature can lead to faster reaction rates but may also result in decreased selectivity and the formation of dinitrated or oxidized byproducts. An increase in the molar ratio of nitric acid can improve the conversion of the starting material but may also increase the risk of over-nitration. The concentration of sulfuric acid influences the concentration of the nitronium ion, with higher concentrations generally leading to faster reactions.
The regiochemical outcome of the nitration reaction is primarily governed by the electronic effects of the substituents on the precursor molecule. The chloro and methylsulfonyl groups have opposing directing effects, which presents a challenge in achieving high selectivity.
The chlorine atom is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. Although it is an electron-withdrawing group through induction, it can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) when the attack occurs at the ortho or para positions.
In contrast, the methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group and a meta-director. It deactivates the benzene ring towards electrophilic attack and directs the incoming nitro group to the meta position.
Considering the precursor 3-chloro-1-(methylsulfonyl)benzene, the chloro group at position 3 would direct the incoming nitro group to positions 2, 4, and 6. The methylsulfonyl group at position 1 would direct the nitro group to positions 3 and 5. The desired product, this compound, requires the nitration to occur at the 4-position relative to the methylsulfonyl group and ortho to the chloro group. The directing effects of both substituents would need to be carefully balanced, and it is likely that a mixture of isomers would be formed, necessitating purification.
Introduction and Modification of the Methylsulfonyl Moiety
An alternative to direct nitration of a sulfonyl-containing precursor is to introduce the methylsulfonyl group after the nitration and chlorination steps, or to modify a related sulfur-containing functional group.
A common and efficient method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl thioethers. This approach can be advantageous as the thioether group can be introduced under milder conditions than the sulfonyl group, and its directing effects in electrophilic aromatic substitution reactions are different.
For the synthesis of this compound, a plausible route involves the nitration of 1-chloro-4-(methylthio)benzene. The methylthio group (-SCH₃) is an ortho-, para-directing group and an activator of the benzene ring. Therefore, nitration of this precursor would be expected to yield primarily the 2-nitro isomer, 1-chloro-4-(methylthio)-2-nitrobenzene (B73841), due to the directing influence of the methylthio group.
The subsequent oxidation of the thioether to the sulfone can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is important to ensure complete oxidation to the sulfone without affecting other functional groups on the molecule, such as the nitro group.
Table 2: Common Oxidizing Agents for the Conversion of Thioethers to Sulfones.
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperature | Inexpensive, environmentally benign | Can be slow, may require a catalyst |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | High yielding, generally clean reactions | Can be expensive, potentially explosive |
| Potassium Permanganate (KMnO₄) | Acetone/water, controlled pH | Powerful oxidant | Can over-oxidize, produces MnO₂ waste |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol (B129727)/water, room temperature | Stable, easy to handle | Can be acidic, may require buffering |
The oxidation of 1-chloro-4-(methylthio)-2-nitrobenzene with a suitable oxidizing agent, such as hydrogen peroxide in acetic acid, would be expected to yield this compound in good yield.
Another powerful method for the formation of aryl sulfones is through nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. The aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group, in the ortho and/or para positions to the leaving group.
A potential synthetic route to this compound via SNAr would involve the reaction of a dihalo-nitrobenzene with a sulfinate salt. For instance, 2,4-dichloro-1-nitrobenzene could be reacted with sodium methanesulfinate (B1228633) (CH₃SO₂Na). The nitro group at position 1 activates both chlorine atoms towards nucleophilic attack. The regioselectivity of the substitution would depend on the relative reactivity of the two chlorine atoms. Generally, the chlorine atom para to the nitro group is more activated towards nucleophilic attack than the one in the ortho position. Therefore, the reaction of 2,4-dichloro-1-nitrobenzene with sodium methanesulfinate would be expected to predominantly yield this compound.
Halogenation Reactions in Aromatic Systems
Halogenation is a primary example of an electrophilic aromatic substitution reaction, a cornerstone in the synthesis of many aromatic compounds. msu.edu In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. msu.edu For chlorination, a chlorine molecule (Cl₂) is typically activated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a potent electrophile (Cl⁺). msu.edu
The mechanism proceeds in two main steps:
Electrophilic Attack: The π electrons of the aromatic ring attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the slow, rate-determining step of the reaction. msu.edu
Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring in a fast step. msu.edu
In the context of synthesizing this compound, the halogenation step would be performed on a precursor molecule. The existing substituents on the ring—the nitro (NO₂) and methylsulfonyl (SO₂CH₃) groups—are both strongly deactivating and meta-directing. Therefore, if one were to chlorinate a molecule like 4-methylsulfonyl-1-nitrobenzene, both groups would direct the incoming chloro substituent to position 2, making this a theoretically viable, albeit potentially slow, reaction due to the deactivated nature of the ring.
Table 1: Common Reagents for Electrophilic Aromatic Chlorination
| Reagent | Catalyst | Electrophile |
| Chlorine (Cl₂) | Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) | Cl⁺ |
| Hypochlorous Acid (HOCl) | Acid (e.g., H⁺) | Cl⁺ |
| Sulfuryl Chloride (SO₂Cl₂) | Aluminum Chloride (AlCl₃) | Cl⁺ |
Advanced Synthetic Techniques
While classical methods form the basis of synthesis, advanced techniques are increasingly employed to improve safety, efficiency, yield, and sustainability. These include the use of novel reactor technologies and sophisticated catalytic systems.
Application of Continuous-Flow Microreactor Systems for Nitration
Nitration, the introduction of a nitro (NO₂) group onto an aromatic ring, is a critical step in the synthesis of nitroaromatic compounds. Traditionally, this is achieved using a mixed acid of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov However, aromatic nitration with mixed acid is a fast and highly exothermic reaction, which poses significant safety risks in conventional batch reactors, including the potential for thermal runaways and explosions. researchgate.net
Continuous-flow microreactor technology has emerged as a safer and more efficient alternative for conducting highly exothermic reactions like nitration. researchgate.netsoton.ac.uk These systems offer several distinct advantages:
Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. researchgate.net Their high surface-area-to-volume ratio allows for extremely efficient heat dissipation, preventing the formation of dangerous "hot spots". soton.ac.uk
Superior Mixing and Mass Transfer: The small channel dimensions lead to rapid mixing of reactants, which can improve reaction rates and product selectivity. soton.ac.uk
Precise Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to more consistent product quality and higher yields. acs.org
Scalability: Production can be scaled up by operating the reactor for longer periods or by using multiple reactors in parallel (numbering-up), which is often more straightforward than scaling up batch reactors. rsc.org
Studies have demonstrated the successful application of microreactors for the nitration of various aromatic compounds, including nitro-chlorobenzene, o-xylene, and p-difluorobenzene, achieving high yields and selectivities in significantly reduced reaction times. soton.ac.ukrsc.orgrsc.org For instance, the continuous nitration of o-dichlorobenzene was completed within 5 seconds with a selectivity of 89% in a micropacked-bed reactor. soton.ac.uk
Table 2: Comparison of Batch vs. Continuous-Flow Microreactor Nitration
| Parameter | Traditional Batch Reactor | Continuous-Flow Microreactor |
| Safety | High risk of thermal runaway, large volume of hazardous reagents. researchgate.net | Inherently safer due to small volumes and superior heat transfer. soton.ac.uk |
| Heat Transfer | Poor, potential for localized "hot spots". soton.ac.uk | Excellent, prevents overheating. researchgate.net |
| Reaction Time | Often hours. | Seconds to minutes. soton.ac.ukrsc.org |
| Yield & Selectivity | Can be lower due to side reactions and poor control. rsc.org | Often higher due to precise control over conditions. rsc.orgrsc.org |
| Scalability | Complex and requires re-optimization. | Simpler through continuous operation or numbering-up. rsc.org |
Catalytic Methods in the Synthesis of Related Compounds
Modern organic synthesis increasingly relies on catalytic methods to create complex molecules efficiently and selectively. For compounds related to this compound, catalytic approaches are particularly relevant for the formation of the aryl sulfone moiety and for the nitration step itself.
Synthesis of Aryl Sulfones: Aryl sulfones are key structural motifs in many pharmaceuticals and materials. nih.gov Traditional methods for their synthesis, such as the Friedel-Crafts sulfonylation or the oxidation of pre-formed sulfides, often require harsh conditions and may have limited functional group tolerance. researchgate.netorganic-chemistry.org Transition-metal catalysis provides a powerful alternative for C-S bond formation.
Palladium-catalyzed cross-coupling reactions are widely used for this purpose. One common approach involves the coupling of aryl halides or triflates with sodium sulfinates. organic-chemistry.org More recent innovations include three-component coupling strategies that unite an aryl halide, an organometallic reagent (like an aryl lithium species), and a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov This allows for the convergent and flexible synthesis of a wide range of sulfones. nih.gov Another advanced strategy is the direct C-H functionalization, where a C-H bond on an aromatic ring is directly converted to a C-S bond, representing a highly atom-economical approach. researchgate.net
Catalytic Nitration: While mixed acid is the industrial standard, catalytic nitration methods have been developed to improve the sustainability of the process. The use of solid acid catalysts, such as zeolites and sulfated metal oxides, can offer advantages like easier product separation, catalyst recyclability, and potentially higher regioselectivity. numberanalytics.com These heterogeneous catalysts can replace the need for large quantities of corrosive sulfuric acid, thereby reducing waste and environmental impact. numberanalytics.com
Table 3: Selected Catalytic Methods for Aryl Sulfone Synthesis
| Method | Catalyst System | Substrates | Key Features |
| Palladium-Catalyzed Coupling | Palladium catalyst (e.g., Pd(OAc)₂) with a ligand. nih.gov | Aryl Halide + Aryl Sulfinate Salt. organic-chemistry.org | Good functional group tolerance, reliable method. |
| Three-Component Coupling | Palladium catalyst (e.g., Pd₂(dba)₃) with a ligand (e.g., XantPhos). nih.gov | Aryl Halide + Aryl Lithium + SO₂ Surrogate (DABSO). nih.gov | Convergent approach, builds complexity quickly. |
| C-H Sulfonylation | Transition-metal catalyst (e.g., Rhodium, Ruthenium). researchgate.net | Arene + Sulfonylating Agent. | High atom economy, avoids pre-functionalized substrates. |
| Sulfide Oxidation | Niobium Carbide (NbC) or Tantalum Carbide (TaC). organic-chemistry.org | Aryl Sulfide + Oxidant (e.g., H₂O₂). organic-chemistry.org | Chemoselective, reusable catalyst. |
Chemical Reactivity and Transformation Pathways
Reduction Reactions of the Nitro Group to Amino Derivatives
The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis, providing a route to valuable aniline (B41778) derivatives. This reduction is a common pathway for 2-Chloro-4-methylsulfonyl-1-nitrobenzene.
The reduction of the nitro group in this compound can be achieved through various established methods, broadly categorized as catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are highly effective for the hydrogenation of nitroarenes. For structurally similar compounds like 1-methanesulfonyl-4-nitro-benzene, catalytic hydrogenation over 10% Pd/C at atmospheric pressure has been successfully employed to yield the corresponding aniline. This method is often preferred for its clean reaction profile, where the primary byproduct is water.
Chemical Reduction: A variety of chemical reagents can effect the transformation of the nitro group. A common and effective method involves the use of metals in acidic media, such as iron (Fe) in the presence of an acid or an ammonium (B1175870) salt. For instance, this compound can be reduced to 2-chloro-4-methylsulfonyl-aniline using iron powder in a mixture of ethanol (B145695) and a saturated ammonium chloride (NH₄Cl) solution at elevated temperatures (90 °C). chemicalbook.com This process, known as the Béchamp reduction when using iron and hydrochloric acid, is widely used in industrial applications due to the low cost and efficiency of the reagents. Other reagents like tin (Sn) or zinc (Zn) in acidic conditions can also be used.
The table below summarizes common methodologies for the reduction of nitroarenes applicable to this compound.
| Methodology | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | High yield, clean reaction, catalyst can be recycled | Requires specialized equipment for handling H₂ gas, potential for dehalogenation |
| Metal/Acid Reduction | Fe/NH₄Cl, Fe/HCl, Sn/HCl | Elevated temperature, aqueous or alcoholic solvent | Low cost, high efficiency, widely applicable | Produces significant metal salt waste, requires workup to remove byproducts |
| Transfer Hydrogenation | Hydrazine (N₂H₄), Ammonium formate (B1220265) (HCO₂NH₄) with Pd/C or other catalysts | Moderate temperature, alcoholic solvent | Avoids the use of high-pressure H₂ gas | Reagents can be toxic and require careful handling |
The primary product from the reduction of this compound is 2-chloro-4-(methylsulfonyl)aniline (B78536) . chemicalbook.comcymitquimica.com This aniline derivative is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemicalbook.com The presence of the amino group provides a reactive site for a wide range of subsequent chemical modifications, such as diazotization, acylation, and alkylation, while the chloro and methylsulfonyl groups can be utilized in other transformations like cross-coupling or further substitution reactions. A specific synthesis reported a 94.21% yield for this reduction using iron powder and ammonium chloride. chemicalbook.com
Nucleophilic Aromatic Substitution at the Halogen Site
The benzene (B151609) ring of this compound is highly electron-deficient due to the strong -I (inductive) and -M (mesomeric) effects of the nitro and methylsulfonyl groups. This electron deficiency makes the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr), where the chlorine atom acts as a leaving group.
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism. libretexts.orglibretexts.org
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bonded to the chlorine. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgyoutube.com
Stabilization of the Intermediate: The stability of the Meisenheimer complex is crucial for the reaction to proceed. youtube.com The negative charge of this intermediate is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the electron-withdrawing groups. In the case of this compound, the nitro group at the ortho position and the methylsulfonyl group at the para position are perfectly positioned to stabilize the negative charge through resonance. youtube.com This stabilization significantly lowers the activation energy of the first step.
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), yielding the final substitution product. libretexts.org
| Nucleophile (Nu⁻) | Reagent Example | Product Class |
| Amine | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Substituted Anilines |
| Hydroxide | Sodium Hydroxide (NaOH) | Phenols |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Anisoles (Aryl Ethers) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioethers |
Coupling Reactions for Complex Molecular Architectures
The presence of a halogen on the aromatic ring allows this compound to participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.
Palladium-catalyzed reactions are the most common methods for the cross-coupling of aryl halides. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electron-deficient nature of this compound enhances the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst, which is the initial step in many catalytic cycles. chemrxiv.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org Reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would result in the formation of a biaryl or styrene (B11656) derivative, respectively. The reaction is highly valued for its functional group tolerance and the relatively low toxicity of the boron-containing reagents. organic-chemistry.org
Heck-Mizoroki Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction of this compound with an alkene like styrene or an acrylate (B77674) ester, catalyzed by a palladium complex in the presence of a base, would yield a C-C bond at the position of the chlorine atom. youtube.comnih.gov
Other Coupling Reactions: Other important cross-coupling reactions applicable to this substrate include the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes). These reactions provide versatile pathways to introduce a wide array of functional groups and build molecular complexity.
The table below outlines potential cross-coupling reactions for this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryls, Styrenes |
| Heck-Mizoroki Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) | Substituted Alkenes |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) co-catalyst, Base (e.g., Amine) | Aryl Alkynes |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) complex, Phosphine ligand, Strong Base (e.g., NaOt-Bu) | N-Aryl Amines |
Formation of Diverse Heterocyclic Structures
The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom is activated for displacement by nucleophiles due to the strong electron-withdrawing effects of the nitro group positioned ortho and the methylsulfonyl group positioned para to it. These substituents stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the substitution reaction. libretexts.orglibretexts.orgyoutube.com This reactivity is a powerful tool for the synthesis of various heterocyclic structures, particularly when bifunctional nucleophiles are employed.
The general mechanism involves the initial attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion, which restores the aromaticity of the ring. youtube.com When the nucleophile contains a second reactive group, a subsequent intramolecular reaction can lead to the formation of a new ring fused to the original benzene core.
For instance, reaction with a binucleophile such as ethylenediamine (B42938) could proceed via initial displacement of the chloride by one amine group, followed by an intramolecular cyclization involving the second amine and the nitro group (after its reduction) to form a dihydropyrazino-fused system. Similarly, reaction with 2-aminophenol (B121084) could lead to the formation of phenoxazine (B87303) derivatives. The versatility of this SNAr approach allows for the construction of a wide array of heterocyclic systems, with the specific outcome depending on the nature of the binucleophile used.
| Binucleophilic Reagent | Potential Intermediate | Resulting Heterocyclic Core |
|---|---|---|
| 2-Aminoethanethiol | N-(2-mercaptoethyl)-4-(methylsulfonyl)-2-nitroaniline | Benzothiazine |
| Hydrazine | 1-(4-(Methylsulfonyl)-2-nitrophenyl)hydrazine | Indazole |
| o-Phenylenediamine | N1-(4-(Methylsulfonyl)-2-nitrophenyl)benzene-1,2-diamine | Phenazine |
| 2-Aminophenol | 2-((4-(Methylsulfonyl)-2-nitrophenyl)amino)phenol | Phenoxazine |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions on the this compound ring are exceedingly difficult. The benzene ring is substituted with three powerful electron-withdrawing groups (EWG): nitro (-NO₂), methylsulfonyl (-SO₂CH₃), and chloro (-Cl). These groups collectively reduce the electron density of the aromatic π-system, making it a very poor nucleophile and thus highly deactivated towards attack by electrophiles. youtube.com
Should a reaction be forced under harsh conditions (e.g., high temperatures and potent electrophiles), the regiochemical outcome is determined by the directing effects of the existing substituents. masterorganicchemistry.com The available positions for substitution are C-3, C-5, and C-6.
Nitro group (-NO₂) at C-1: Strongly deactivating and a meta-director (to C-3 and C-5).
Chloro group (-Cl) at C-2: Deactivating but an ortho, para-director (to C-3 and C-5).
Methylsulfonyl group (-SO₂CH₃) at C-4: Strongly deactivating and a meta-director (to C-2 and C-6).
The directing effects of the nitro and chloro groups reinforce substitution at positions C-3 and C-5. The methylsulfonyl group directs towards C-6. Due to the extreme deactivation of the ring, predicting a single major product is challenging. However, the cumulative deactivation makes any electrophilic substitution, such as nitration or halogenation, a low-yielding and energetically demanding process. youtube.comrsc.org Friedel-Crafts reactions are generally not feasible on such highly deactivated rings.
| Substituent (Position) | Type | Directing Influence | Target Positions |
|---|---|---|---|
| -NO₂ (C-1) | Strongly Deactivating | Meta | C-3, C-5 |
| -Cl (C-2) | Deactivating | Ortho, Para | C-3, C-5 |
| -SO₂CH₃ (C-4) | Strongly Deactivating | Meta | C-6 |
Oxidative Transformations of Aromatic Ring and Side Chains
The this compound molecule exhibits considerable stability towards oxidative conditions. The electron-deficient aromatic ring is resistant to oxidative degradation because it lacks the electron density that would make it susceptible to attack by typical oxidizing agents.
The side chain, a methylsulfonyl group, is also in a high oxidation state. The sulfur atom is already hexavalent, and the sulfone functional group is generally robust and resistant to further oxidation. Research on related compounds shows that the methylsulfonyl group can be formed through the oxidation of corresponding thioethers or sulfoxides, for example, using hydrogen peroxide. nih.gov This indicates the stability of the sulfone moiety once formed.
While the core structure is stable, transformations are possible under specific and powerful oxidative conditions.
Aromatic Ring: Very harsh conditions, such as ozonolysis or treatment with other potent radical-generating oxidants, would be required to cleave the aromatic ring. Such reactions are generally non-selective and would lead to the complete degradation of the molecule.
Methylsulfonyl Side Chain: While the sulfur is fully oxidized, the methyl group could theoretically undergo oxidation. Anodic oxidation has been shown to cause side-chain oxidation in some methyl-substituted benzene derivatives. rsc.org In principle, extreme conditions could potentially lead to the transformation of the -SO₂CH₃ group, though this would not be a common or easily achieved reaction. For example, the oxidation of a methyl group on a related nitrotoluene ring to a carboxylic acid has been documented, typically requiring strong oxidants like nitric acid at high temperatures.
Spectroscopic and Chromatographic Characterization in Advanced Chemical Analysis
Structural Elucidaion through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-4-methylsulfonyl-1-nitrobenzene, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The benzene (B151609) ring has three protons, and their chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂), sulfonyl (-SO₂CH₃), and chloro (-Cl) groups.
The nitro group is a strong de-shielding group, meaning it will cause the protons on the aromatic ring to resonate at a higher chemical shift (downfield). The methylsulfonyl group is also electron-withdrawing and will contribute to the downfield shift of the aromatic protons. The chlorine atom has a moderate electron-withdrawing effect. The single methyl group of the methylsulfonyl moiety would appear as a sharp singlet in the upfield region of the spectrum.
Based on these substituent effects, a predicted ¹H NMR spectrum can be described. The proton adjacent to the nitro group and in between the chloro and sulfonyl groups would be the most de-shielded. The coupling between adjacent protons on the benzene ring (ortho coupling) typically results in doublets, while coupling between protons separated by four bonds (para coupling) is generally not observed.
Predicted ¹H NMR Data for this compound (Note: This data is predicted based on structure-property relationships and data from similar compounds.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | d | ~2 |
| H-5 | 8.0 - 8.2 | dd | ~8, ~2 |
| H-6 | 7.8 - 8.0 | d | ~8 |
| -SO₂CH₃ | 3.1 - 3.3 | s | N/A |
d = doublet, dd = doublet of doublets, s = singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The carbon atoms directly attached to the electron-withdrawing nitro, sulfonyl, and chloro groups would be expected to resonate at lower field (higher ppm values). The carbon of the methyl group in the methylsulfonyl substituent would appear at a much higher field (lower ppm).
Predicted ¹³C NMR Data for this compound (Note: This data is predicted based on structure-property relationships and data from similar compounds.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NO₂) | 148 - 152 |
| C-2 (C-Cl) | 135 - 139 |
| C-3 | 125 - 129 |
| C-4 (C-SO₂CH₃) | 140 - 144 |
| C-5 | 128 - 132 |
| C-6 | 120 - 124 |
| -SO₂CH₃ | 44 - 48 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are spin-spin coupled. sdsu.edu For this compound, this would be crucial in confirming the connectivity of the aromatic protons. Cross-peaks would be expected between H-5 and H-6 (ortho coupling) and a weaker cross-peak between H-3 and H-5 (meta coupling). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, for instance, showing a correlation between the proton at δ 8.2-8.4 ppm and the carbon at δ 125-129 ppm (H-3 and C-3). It would also show a correlation between the methyl protons and the methyl carbon of the sulfonyl group. columbia.edu
Molecular Weight and Fragmentation Pattern Analysis by Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, a suitable GC-MS method would involve optimizing several parameters to achieve good chromatographic separation and sensitive detection.
Method development would focus on:
Column Selection: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) would likely provide good separation.
Temperature Program: A temperature gradient would be employed, starting at a lower temperature to trap the analyte at the head of the column, followed by a ramp to a higher temperature to elute the compound.
Ionization Mode: Electron Ionization (EI) is a common mode for GC-MS, which would induce fragmentation of the molecule.
In the mass spectrum, the molecular ion peak ([M]⁺) would be observed, confirming the molecular weight of 235.648 g/mol . lookchem.com The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Predicted Key Fragment Ions in the EI Mass Spectrum of this compound (Note: This data is predicted based on known fragmentation patterns of similar compounds.)
| m/z | Predicted Fragment |
| 235/237 | [M]⁺ (Molecular ion) |
| 189/191 | [M - NO₂]⁺ |
| 156 | [M - SO₂CH₃]⁺ |
| 126 | [M - Cl - NO₂]⁺ |
| 79 | [SO₂CH₃]⁺ |
| 75 | [C₆H₃]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and selective technique for the analysis of non-volatile compounds and for trace-level detection. rsc.org
For the trace analysis of this compound in various matrices, an LC-MS/MS method would be developed. This would involve:
Chromatographic Separation: Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable starting point.
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be used to generate ions of the target molecule. researchgate.net
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. nih.gov
For metabolite identification, LC-MS/MS is the tool of choice. nih.gov If this compound were to undergo metabolism, common biotransformations could include reduction of the nitro group to an amino group, hydroxylation of the aromatic ring, or modifications to the methylsulfonyl group. LC-MS/MS would be used to detect potential metabolites by searching for predicted mass shifts from the parent compound. The fragmentation patterns of these potential metabolites would then be compared to that of the parent compound to elucidate their structures.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By analyzing the interaction of infrared radiation with "this compound," specific vibrational modes corresponding to its distinct chemical bonds can be elucidated.
The key functional groups in "this compound" are the nitro group (-NO₂), the methylsulfonyl group (-SO₂CH₃), the chloro group (-Cl), and the substituted benzene ring. The expected vibrational frequencies for these groups are summarized in the table below.
Table 1: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretching | 1530 - 1560 | Strong |
| Symmetric Stretching | 1340 - 1370 | Strong | |
| Methylsulfonyl (-SO₂CH₃) | Asymmetric Stretching (SO₂) | 1300 - 1350 | Strong |
| Symmetric Stretching (SO₂) | 1120 - 1160 | Strong | |
| C-H Stretching (in CH₃) | 2900 - 3000 | Medium-Weak | |
| C-H Bending (in CH₃) | 1350 - 1470 | Medium | |
| Aromatic Ring (C₆H₃) | C-H Stretching | 3000 - 3100 | Medium-Weak |
| C=C Stretching | 1400 - 1600 | Medium-Weak | |
| C-H Out-of-plane Bending | 800 - 900 | Strong | |
| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 | Medium-Strong |
The nitro group is expected to exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The methylsulfonyl group will also show strong characteristic bands for the asymmetric and symmetric stretching of the S=O bonds. The aromatic ring will have several bands, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations, which are typically strong and can provide information about the positions of the substituents. The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.
Chromatographic Separation Methodologies
Chromatographic techniques are fundamental for the separation, identification, and quantification of "this compound" from reaction mixtures or for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the desired resolution, speed, and scale.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds. For a polar aromatic compound like "this compound," a reversed-phase HPLC method would be the most suitable approach. cas.czamericanlaboratory.comsielc.com Method optimization would involve the systematic variation of several parameters to achieve the desired separation efficiency.
A typical starting point for method development would be a C18 column, which is a common reversed-phase stationary phase. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. The ratio of the organic solvent to water would be adjusted to control the retention time of the analyte. Given the polarity of the nitro and methylsulfonyl groups, a higher proportion of the organic solvent might be necessary to achieve a reasonable retention time. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can often improve peak shape by suppressing the ionization of any acidic or basic functional groups. sielc.com
The optimization process would involve adjusting the mobile phase composition, flow rate, and column temperature to achieve a symmetrical peak shape, adequate retention, and good resolution from any impurities. A UV detector would be suitable for the detection of "this compound" due to the presence of the nitroaromatic chromophore, with the detection wavelength typically set at the absorbance maximum of the compound. researchgate.netcdc.gov
Table 2: Typical Starting Parameters for HPLC Method Development for this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) | Good retention for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of a range of polar compounds. sielc.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | UV at λmax (e.g., ~254 nm) | Aromatic nitro compounds have strong UV absorbance. researchgate.net |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can improve peak shape and reduce viscosity. |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than traditional HPLC. This results in significantly faster analysis times, higher resolution, and increased sensitivity. For the analysis of "this compound," a UPLC method would offer considerable advantages over HPLC, particularly for the analysis of complex mixtures or for high-throughput screening.
The principles of method development for UPLC are similar to those for HPLC, but the parameters are adapted for the smaller column dimensions and particle sizes. The flow rates are typically lower, and the run times are much shorter. The enhanced resolution of UPLC can be particularly beneficial for separating "this compound" from closely related isomers or impurities. The use of smaller particle columns leads to sharper and narrower peaks, which in turn increases the peak height and improves the signal-to-noise ratio, leading to lower detection limits. sielc.com
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. rochester.edulibretexts.orgsilicycle.comox.ac.uk For "this compound," a polar compound, a normal-phase TLC system would typically be employed, using a polar stationary phase like silica (B1680970) gel and a mobile phase of lower polarity. wvu.edu
The choice of the mobile phase, or eluent, is critical for achieving good separation. A common starting point for polar aromatic compounds is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. silicycle.comox.ac.uk The polarity of the eluent is adjusted by varying the ratio of the two solvents to obtain an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value for good separation is typically in the range of 0.3 to 0.5. For very polar compounds, a small amount of a highly polar solvent like methanol may be added to the eluent. rochester.edulibretexts.org
Table 3: Potential TLC Solvent Systems for this compound on a Silica Gel Plate
| Solvent System (v/v) | Polarity | Expected Rf Range |
|---|---|---|
| Hexane / Ethyl Acetate (7:3) | Low to Medium | 0.2 - 0.4 |
| Dichloromethane / Methanol (9.5:0.5) | Medium to High | 0.3 - 0.6 |
| Toluene / Acetone (8:2) | Medium | 0.4 - 0.7 |
Visualization of the spots on the TLC plate can be achieved under UV light, as the nitroaromatic ring is UV-active. libretexts.org By spotting the starting materials, the reaction mixture, and a co-spot (a mixture of starting material and the reaction mixture) on the same plate, the progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot.
Solid-State Structural Characterization
The solid-state structure of "this compound," if it is a crystalline solid, can be determined using single-crystal X-ray diffraction. This technique provides precise information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
While the specific crystal structure of "this compound" is not publicly available, insights into its potential solid-state arrangement can be gleaned from the crystal structures of similar molecules, such as 1-chloro-2-methyl-4-nitrobenzene. researchgate.netmdpi.com In the solid state, aromatic nitro compounds often exhibit π-π stacking interactions between the electron-deficient nitro-substituted rings. mdpi.com Additionally, the presence of the polar nitro and methylsulfonyl groups, along with the chloro substituent, can lead to various intermolecular interactions, including C-H···O hydrogen bonds and halogen bonding. researchgate.net
The determination of the crystal structure would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. The resulting structural information is invaluable for understanding the physical properties of the compound and its behavior in the solid state. The planarity of the nitrobenzene (B124822) ring and the orientation of the substituents would be of particular interest, as these can be influenced by steric and electronic effects within the molecule and by packing forces in the crystal. researchgate.netresearchgate.net
Single-Crystal X-ray Diffraction (SC-XRD) for Crystalline Structure Determination
No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. This information is necessary to determine key crystallographic parameters such as unit cell dimensions, space group, and the precise three-dimensional arrangement of atoms within the crystal lattice.
X-ray Powder Diffraction (XRPD) for Polymorphism and Amorphous Forms
The search yielded no studies on the X-ray powder diffraction of this compound. Consequently, there is no available information regarding the existence of different polymorphic forms or an amorphous state for this compound. Such studies are crucial for understanding the solid-state properties and stability of a chemical substance.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Orbital Theory
The electronic landscape of a molecule is fundamental to its chemical character. Through various computational techniques, it is possible to map out the distribution of electrons and the nature of chemical bonds, offering insights into the molecule's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Chloro-4-methylsulfonyl-1-nitrobenzene, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized ground state geometry and various electronic properties. prensipjournals.com These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.
The presence of electron-withdrawing groups, namely the nitro (-NO₂), sulfonyl (-SO₂CH₃), and chloro (-Cl) groups, significantly influences the electronic distribution within the benzene (B151609) ring. The nitro group, in particular, is known to be a strong deactivating group, which would be reflected in the calculated charge distribution. For instance, in related nitrobenzene (B124822) compounds, the nitro group is often twisted slightly out of the plane of the benzene ring. nih.govnih.gov A similar deviation would be expected for this compound.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| Dipole Moment | ~4-6 D |
| Total Energy | Specific value in Hartrees |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org
For this compound, the strong electron-withdrawing nature of the substituents would lead to a low-lying LUMO, making the aromatic ring susceptible to nucleophilic attack. The HOMO, conversely, would be of lower energy, indicating a reduced nucleophilicity compared to unsubstituted benzene. The HOMO-LUMO energy gap is expected to be relatively small, suggesting a higher propensity for chemical reactions. malayajournal.org The spatial distribution of the HOMO and LUMO would likely be concentrated around the nitro and sulfonyl-substituted benzene ring. nih.gov
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | ~ -8.0 to -9.5 |
| LUMO Energy | ~ -3.0 to -4.5 |
Note: These energy values are estimations based on typical FMO analyses of substituted nitrobenzenes and are for illustrative purposes.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. For this compound, NBO analysis would quantify the delocalization of electron density and the nature of intramolecular charge transfer.
Intermolecular Interactions and Supramolecular Chemistry
The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. Understanding these interactions is key to predicting crystal packing and the resulting macroscopic properties.
While this compound does not possess classical hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O hydrogen bonds. The oxygen atoms of the nitro and sulfonyl groups are potential hydrogen bond acceptors. In the crystal structure of similar compounds, such as 1-methylsulfonyl-4-nitrobenzene, C-H···O interactions have been observed to link molecules into dimers and more extended networks. nih.gov It is highly probable that similar interactions play a role in the crystal packing of this compound, influencing its melting point and solubility.
Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
|---|---|---|---|
| C-H (Aromatic) | O (Nitro) | ~2.4 - 2.7 | ~140 - 160 |
| C-H (Methyl) | O (Sulfonyl) | ~2.5 - 2.8 | ~130 - 150 |
Note: These geometric parameters are typical for weak C-H···O hydrogen bonds observed in related organic crystals.
Aromatic rings, like the benzene core of this compound, can engage in pi-stacking interactions. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent rings. In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, for instance, π...π contacts are noted to stack the molecules. mdpi.comresearchgate.netresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Contributions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the forces governing the crystal packing emerges.
For a molecule like this compound, Hirshfeld analysis would provide critical insights into the nature and prevalence of non-covalent interactions. Although specific studies on this exact compound are not available, analysis of structurally related molecules containing nitro, sulfonyl, and chloro groups allows for a well-grounded prediction of its intermolecular behavior. iucr.orgnih.govnih.govresearchgate.netresearchgate.net
The analysis generates a three-dimensional Hirshfeld surface, typically color-mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.
For this compound, the primary interactions expected would involve the highly electronegative oxygen atoms of the nitro and sulfonyl groups acting as hydrogen bond acceptors. The analysis of similar compounds reveals that O···H/H···O interactions are typically the most significant contributors to the crystal packing, often accounting for a large percentage of the total surface contacts. iucr.orgnih.gov Other notable interactions would include H···H, C···H/H···C, and contacts involving the chlorine atom (Cl···H, Cl···O).
An illustrative breakdown of the expected intermolecular contacts for this compound, based on studies of analogous compounds, is presented in the table below.
| Intermolecular Contact | Expected Contribution (%) | Description |
| O···H / H···O | 35 - 45% | Hydrogen bonding involving nitro and sulfonyl oxygen atoms. |
| H···H | 20 - 30% | van der Waals forces between hydrogen atoms. |
| C···H / H···C | 10 - 15% | Weak C-H···π or other weak hydrogen bonds. |
| Cl···H / H···Cl | 5 - 10% | Interactions involving the chlorine substituent. |
| O···C / C···O | 3 - 7% | Dipole-dipole and van der Waals interactions. |
| C···C | 2 - 5% | Potential π-π stacking interactions between benzene rings. |
| Other | < 5% | Minor contributions from contacts like N···O, S···O, etc. |
This table is illustrative and provides expected values based on computational studies of similar molecules. Specific percentages would require a dedicated crystallographic and computational study of this compound.
Reaction Mechanism Prediction and Energetics using Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for predicting the reaction mechanisms and energetics of chemical transformations. nih.govresearchgate.net These computational approaches allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of reaction pathways at the molecular level.
For this compound, a key area of investigation would be its reactivity in nucleophilic aromatic substitution (SNAr) reactions, a characteristic reaction for nitroaromatic compounds. The electron-withdrawing nature of the nitro and methylsulfonyl groups strongly activates the benzene ring towards attack by nucleophiles. Quantum chemical calculations can predict the most likely sites of attack and the energy barriers associated with the substitution of the chloro group.
The typical computational workflow for predicting a reaction mechanism involves:
Geometry Optimization: The structures of the reactants, products, and any intermediates and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all positive (real) frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Calculations: Single-point energy calculations, often with a higher level of theory or a larger basis set, are performed on the optimized geometries to obtain accurate electronic energies.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state correctly links the desired species.
DFT studies on the reactions of nitroaromatic compounds have shown that such calculations can elucidate complex mechanisms, including enzymatic reactions like cis-dihydroxylation. nih.govresearchgate.net For a reaction involving this compound, DFT could be used to model the formation of the Meisenheimer complex, a key intermediate in SNAr reactions, and to calculate the activation barrier for its formation and subsequent decomposition to products.
The table below illustrates the kind of energetic data that would be obtained from a DFT study of a hypothetical SNAr reaction of this compound with a nucleophile (Nu-).
| Species | Relative Electronic Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |
| Reactants (CMSN + Nu-) | 0.0 | 0.0 |
| Transition State 1 (TS1) | +55.0 | +58.0 |
| Meisenheimer Intermediate | -25.0 | -22.0 |
| Transition State 2 (TS2) | +15.0 | +18.0 |
| Products (Substituted Product + Cl-) | -40.0 | -37.0 |
This data is hypothetical and serves to illustrate the output of quantum chemical calculations for reaction energetics. CMSN refers to this compound.
Prediction of Spectroscopic Properties from Theoretical Models
Theoretical models, primarily based on quantum chemistry, are widely used to predict various spectroscopic properties of molecules. researchgate.netnih.govacs.org These predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and identifying unknown compounds. Methods like DFT and time-dependent DFT (TD-DFT) can provide accurate predictions of vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
For this compound, computational spectroscopy can provide a wealth of information:
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By analyzing the computed normal modes, each predicted peak can be assigned to a specific molecular vibration, such as the symmetric and asymmetric stretches of the NO2 and SO2 groups, C-Cl stretching, C-S stretching, and various aromatic C-H and C-C vibrations. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Electronic Spectroscopy (UV-Vis): TD-DFT is the workhorse method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. For nitroaromatic compounds, the electronic spectrum is characterized by transitions involving the π-system of the benzene ring and the nitro group. nih.govacs.orgnih.gov Calculations can help assign these transitions, for example, as π → π* or n → π* excitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in 1H and 13C NMR spectra can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Theoretical calculations of NMR shifts are crucial for assigning signals in complex molecules and for studying conformational effects on the electronic environment of the nuclei.
The following table presents an example of predicted vibrational frequencies for key functional groups in this compound, as would be obtained from a DFT calculation.
| Vibrational Mode | Predicted Frequency (cm-1) | Description |
| NO2 asymmetric stretch | ~1530 | Stretching of the N-O bonds out of phase. |
| NO2 symmetric stretch | ~1350 | Stretching of the N-O bonds in phase. |
| SO2 asymmetric stretch | ~1330 | Stretching of the S-O bonds out of phase. |
| SO2 symmetric stretch | ~1160 | Stretching of the S-O bonds in phase. |
| C-S stretch | ~750 | Stretching of the Carbon-Sulfur bond. |
| C-Cl stretch | ~700 | Stretching of the Carbon-Chlorine bond. |
These are representative frequencies based on computational studies of molecules with similar functional groups. Actual values would require specific calculations for the title compound.
Environmental Transformations and Bioremediation Research
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a compound by non-biological processes, such as light (photolysis) and water (hydrolysis). These pathways are significant in determining the initial transformation of 2-Chloro-4-methylsulfonyl-1-nitrobenzene in surface waters and soils.
Direct photolysis of aromatic compounds can occur through the absorption of solar radiation, leading to the excitation of electrons and subsequent bond cleavage or rearrangement. For nitroaromatic compounds, phototransformation can involve the reduction of the nitro group or its substitution. The presence of a methylsulfonyl group may also influence the photochemical behavior.
Note: The following table is illustrative and based on general principles of photolytic degradation of related aromatic compounds, as specific data for this compound is not available.
| Potential Photolytic Transformation | Potential Products | Influencing Factors |
| C-S Bond Cleavage | 2-Chloro-1-nitrobenzene, Methane sulfinic acid | Wavelength of light, Presence of photosensitizers |
| Nitro Group Reduction | 2-Chloro-4-methylsulfonyl-nitrosobenzene | Presence of reducing agents, pH |
| Dechlorination | 4-Methylsulfonyl-1-nitrobenzene | Quantum yield, Presence of H-donors |
| Ring Cleavage | Various smaller organic molecules | Presence of strong oxidizing species (e.g., hydroxyl radicals) |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. Chlorinated nitroaromatic compounds can be susceptible to nucleophilic substitution of the chlorine atom by a hydroxyl group, particularly if the aromatic ring is activated by electron-withdrawing groups like the nitro group.
The hydrolytic stability of chlorobenzene (B131634) and its derivatives is generally high under normal environmental conditions pw.live. However, the presence of a strong electron-withdrawing nitro group can facilitate hydrolysis, although this is often a slow process. Specific data on the hydrolysis of this compound is scarce. Studies on the hydrolysis of substituted nitrobenzenes suggest that the rate is dependent on the position and nature of the substituents semanticscholar.orgresearchgate.net. The methylsulfonyl group, being electron-withdrawing, could potentially influence the susceptibility of the chloro group to hydrolysis.
Note: The following table presents hypothetical hydrolysis data based on general knowledge of related compounds, as specific experimental data for this compound is not available.
| pH Condition | Potential Hydrolysis Rate | Primary Hydrolysis Product |
| Acidic (pH < 7) | Very Slow | 2-Hydroxy-4-methylsulfonyl-1-nitrobenzene |
| Neutral (pH = 7) | Extremely Slow | 2-Hydroxy-4-methylsulfonyl-1-nitrobenzene |
| Alkaline (pH > 7) | Slow to Moderate | 2-Hydroxy-4-methylsulfonyl-1-nitrobenzene |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block for Complex Organic Molecules
In the field of organic chemistry, compounds that serve as foundational units for the assembly of more complex structures are known as organic building blocks. 2-Chloro-4-methylsulfonyl-1-nitrobenzene is an exemplary building block due to the distinct reactivity of its substituents. The benzene (B151609) ring is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing nature of both the nitro and methylsulfonyl groups. This allows the chlorine atom to be displaced by a variety of nucleophiles, enabling the introduction of new functional groups and the extension of the molecular framework.
Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (aniline derivative), which is a key precursor for a vast array of chemical transformations, including diazotization reactions and amide bond formations. The presence of multiple reactive sites on a single, relatively simple molecule allows for sequential and controlled modifications, making it a powerful tool for synthetic chemists aiming to construct intricate target molecules. cymitquimica.com Chlorinated nitroaromatic compounds, as a class, are recognized as important starting materials for the synthesis of diverse heterocyclic compounds and other industrial chemicals. mdpi.comnbinno.com
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Transformation |
| Chloro Group | Nucleophilic Aromatic Substitution | Replacement by -OR, -NR₂, -SR, etc. |
| Nitro Group | Reduction | Conversion to an Amino Group (-NH₂) |
| Benzene Ring | Electrophilic/Nucleophilic Aromatic Substitution | Activated for nucleophilic attack |
Precursor in the Synthesis of Biologically Active Compounds
The structural framework of this compound is a recurring motif in the development of new therapeutic agents. Its utility as a precursor stems from its ability to be elaborated into more complex structures with desired pharmacological properties. cymitquimica.com The synthesis of novel compounds with potential biological activity often relies on such versatile intermediates. nih.gov
For instance, related methanesulfonanilide derivatives have been investigated for their anti-inflammatory properties. lookchem.com The general class of chlorinated nitrobenzenes serves as a starting point for various pharmaceuticals, including anticancer and antiviral agents. nbinno.com The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which were investigated as potential antidiabetic agents, highlights the utility of a similar chemical scaffold. nih.gov The transformation of this compound, typically starting with the reduction of the nitro group to an amine like 2-chloro-4-(methylsulfonyl)aniline (B78536), opens pathways to a wide range of biologically active molecules. lookchem.com
Utility in the Development of Agrochemicals (e.g., Herbicides, Pesticides)
The development of modern agrochemicals frequently involves chlorinated and nitrated aromatic intermediates. mdpi.com this compound and its close analogues are key intermediates in the synthesis of potent herbicides and pesticides. googleapis.comnbinno.com
A notable application is in the production of certain classes of herbicides. For example, 2-(chloro, bromo, or nitro)-4-(alkylsulfonyl)benzoic acids are crucial intermediates for manufacturing specific 2-benzoyl-1,3-cyclohexanedione herbicides. googleapis.com The synthesis of these benzoic acids can start from precursors structurally similar to this compound. Moreover, the related compound 2-nitro-4-methylsulfonyltoluene is a vital intermediate in the synthesis of mesotrione, a widely used selective herbicide for corn. google.com The structural elements of this compound are therefore integral to the molecular architecture of several commercially important crop protection agents.
Table 2: Examples of Agrochemicals Synthesized from Related Precursors
| Precursor/Intermediate | Resulting Agrochemical Class/Name | Primary Use |
| 2-(Chloro)-4-(alkylsulfonyl)benzoic Acid | Cyclohexanedione Herbicides | Herbicide |
| 2-Nitro-4-methylsulfonyltoluene | Mesotrione | Herbicide |
| 1-Chloro-4-nitrobenzene | Various Azo and Sulfur Dyes | Pesticide Intermediate |
| 1-Chloro-4-fluoro-2-nitrobenzene | Various Crop Protection Agents | Pesticide/Herbicide Intermediate nbinno.com |
Potential Applications in Polymer and Specialty Material Synthesis
While the primary applications of this compound are in fine chemical and agrochemical synthesis, its structure holds potential for use in materials science. Specialty chemicals, including performance polymers and functional coatings, can be developed from highly functionalized aromatic intermediates. nbinno.com
The reactivity of this compound could be exploited to incorporate it into polymer structures. For example, after reduction of the nitro group to an amine, the resulting diamine could potentially be used as a monomer in the synthesis of polyamides or polyimides. The presence of the chloro and methylsulfonyl groups could impart specific properties to the resulting polymer, such as enhanced thermal stability, flame retardancy, or altered solubility. Furthermore, related compounds are used as intermediates in the synthesis of phenanthrenes, which are precursors to organic semiconductors and conjugated polymers. researchgate.net These materials have applications in advanced electronic and optoelectronic devices, suggesting a potential, albeit less explored, avenue for the use of this compound in the creation of novel functional materials. researchgate.net
Future Research Directions
Development of Green Chemistry Approaches for Synthesis
The synthesis of nitroaromatic compounds traditionally involves harsh conditions, such as the use of strong acids and high temperatures, which generate significant waste. Future research is poised to pivot towards more sustainable, "green" methodologies.
Key research areas include:
Biocatalysis: The use of enzymes or whole microorganisms to catalyze the nitration of aromatic precursors offers a promising green alternative. Researchers are exploring nitroreductases and other enzymes that can function under mild, aqueous conditions, potentially reducing the environmental footprint of synthesis. researchgate.netchemrxiv.orgrsc.org The development of robust biocatalysts could lead to highly selective and efficient production of 2-Chloro-4-methylsulfonyl-1-nitrobenzene. researchgate.netchemrxiv.orgrsc.org
Photocatalysis: Light-induced reactions, often employing semiconductor photocatalysts like titanium dioxide, can drive the synthesis of nitroaromatic compounds under ambient conditions. dss.go.thbenthamdirect.com This approach minimizes energy consumption and can lead to different product selectivities compared to traditional thermal methods. dss.go.thbenthamdirect.com
Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to synthesis, relying on electric current to drive reactions. This technique offers precise control over reaction conditions and can minimize the formation of byproducts, aligning with the principles of green chemistry. acs.orgnih.govrsc.orgacs.org
Alternative Nitrating Agents and Catalysts: Research into novel, less hazardous nitrating agents and recyclable solid acid catalysts is crucial. numberanalytics.com The goal is to replace corrosive and difficult-to-handle reagents like concentrated nitric and sulfuric acids with more benign alternatives. numberanalytics.com
| Green Synthesis Approach | Potential Advantages for this compound |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |
| Photocatalysis | Use of renewable energy (light), ambient temperature and pressure. |
| Electrochemical Synthesis | High control, minimal reagent use, reduced byproducts. |
| Novel Catalysts | Improved safety, enhanced reaction rates, catalyst recyclability. |
Exploration of Novel Reactivity Patterns and Cascade Reactions
Understanding the intrinsic reactivity of this compound is fundamental to unlocking its potential in synthetic chemistry. The nitro group is a versatile functional group, and its transformations are a key area of ongoing research. rsc.orgrsc.orgmdpi.com
Future investigations will likely focus on:
Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as cascade or domino reactions, is a highly efficient synthetic strategy. nih.govrsc.orgwikipedia.org For this compound, this could involve the initial transformation of the nitro group to trigger subsequent cyclizations or functional group interconversions, rapidly building molecular complexity. nih.govrsc.orgwikipedia.org
Photochemical Transformations: The interaction of light with nitroaromatic compounds can induce unique chemical reactions not accessible through thermal methods. rsc.orgrsc.orgyoutube.com Research in this area could uncover novel pathways for the functionalization of the aromatic ring or the transformation of the sulfonyl and chloro substituents. rsc.orgrsc.orgyoutube.com
C-N and N-O Bond Cleavage: Recent advancements have focused on novel transformations involving the cleavage of the C-N or N-O bonds of the nitro group. rsc.orgrsc.org This opens up avenues for using the nitro group as a leaving group in cross-coupling reactions or as an internal oxidant, expanding the synthetic utility of compounds like this compound. rsc.orgrsc.org
Integration of Advanced Analytical Techniques for Real-time Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring safety, and maximizing yield and purity. Future research will likely see the integration of Process Analytical Technology (PAT) into the synthesis and degradation studies of this compound.
Potential analytical advancements include:
In-situ Spectroscopy: Techniques such as Raman and infrared spectroscopy can be used to monitor the concentration of reactants, intermediates, and products directly within the reaction vessel. This provides immediate feedback for process control.
Hyphenated Chromatographic Techniques: The coupling of liquid or gas chromatography with mass spectrometry (LC-MS or GC-MS) allows for the rapid separation and identification of complex mixtures, which is invaluable for understanding reaction mechanisms and identifying trace impurities.
Sensor Development: The creation of selective and sensitive sensors for the real-time detection of nitroaromatic compounds in both industrial and environmental settings is an important research goal.
Computational Design and Virtual Screening of New Derivatives
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, computational approaches can accelerate the discovery of new derivatives with desired properties.
Key computational research directions include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural features of a molecule with its biological activity or toxicity. nih.govresearchgate.netnih.govresearchgate.netaimspress.com By developing QSAR models for this class of compounds, researchers can predict the potential effects of new derivatives before they are synthesized, prioritizing candidates with favorable profiles. nih.govresearchgate.netnih.govresearchgate.netaimspress.com
Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against biological targets using molecular docking simulations. This can identify potential new applications for its derivatives in areas such as pharmaceuticals or agrochemicals.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states. bohrium.com This provides a deeper understanding of the reactivity of this compound and can aid in the design of more efficient synthetic routes and degradation processes. bohrium.com
Innovations in Environmental Remediation Technologies for Nitroaromatics
The persistence of chlorinated nitroaromatic compounds in the environment is a significant concern, driving research into effective remediation technologies.
Future remediation strategies for compounds like this compound are expected to focus on:
Bioremediation: Utilizing microorganisms that can degrade or transform nitroaromatic compounds is a cost-effective and environmentally friendly approach. nih.govcambridge.orgijeab.comslideshare.netasm.org Research will continue to identify and engineer bacteria and fungi with enhanced degradation capabilities for these recalcitrant molecules. nih.govcambridge.orgijeab.comslideshare.netasm.org
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, that can break down persistent organic pollutants. bohrium.comrsc.orgconicet.gov.arresearchgate.net Techniques like UV/H₂O₂ and photocatalysis are being optimized for the efficient degradation of nitroaromatic compounds. bohrium.comrsc.orgconicet.gov.arresearchgate.net
Nanoremediation: The use of nanomaterials, such as nanoscale zero-valent iron or carbon nanotubes, offers a promising avenue for the remediation of contaminated soil and water. nih.govresearchgate.netfrontiersin.orgresearchgate.netmdpi.com These materials have a high surface area and reactivity, enabling them to efficiently adsorb and degrade pollutants. nih.govresearchgate.netfrontiersin.orgresearchgate.netmdpi.com
Catalytic Reduction: Developing efficient and selective catalysts for the reduction of the nitro group to less toxic amino groups is a key remediation strategy. rsc.orgmdpi.com This can be a standalone treatment or a preliminary step to enhance biodegradability. rsc.orgmdpi.com
| Remediation Technology | Mechanism of Action |
| Bioremediation | Microbial degradation and transformation. |
| Advanced Oxidation | Generation of reactive oxygen species to break down pollutants. |
| Nanoremediation | Adsorption and catalytic degradation on nanomaterial surfaces. |
| Catalytic Reduction | Conversion of the nitro group to a less toxic amino group. |
Q & A
Basic: What are the optimal synthetic routes for 2-Chloro-4-methylsulfonyl-1-nitrobenzene, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of nitroaromatic sulfonyl chlorides typically involves sulfonation followed by nitration and chlorination. For analogs like 2-chloro-4-fluoro-5-nitrobenzoyl chloride, thionyl chloride (SOCl₂) in dichloromethane at 50°C for 1–12 hours is effective for chlorination, while oxalyl chloride (C₂O₂Cl₂) with N,N-dimethylformamide (DMF) as a catalyst produces high-purity solids . Key variables include:
- Reagent choice : Thionyl chloride offers faster reaction times, but oxalyl chloride may reduce side reactions.
- Temperature : Lower temperatures (0–20°C) minimize decomposition of sensitive intermediates.
- Solvent : Dichloromethane balances reactivity and solubility, while benzene (though less environmentally favored) can improve selectivity in reflux conditions .
Validation : Monitor progress via TLC and confirm purity using NMR (¹H/¹³C) and melting point analysis .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substituents show distinct coupling). ¹³C NMR and DEPT-135 clarify quaternary carbons (e.g., sulfonyl and nitro groups at ~125–140 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For nitro-sulfonyl derivatives, high-resolution data (d-spacing < 0.8 Å) ensures accurate determination of bond angles and torsional strain .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl⁻ or NO₂ groups) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for nitro-sulfonyl chlorides under similar conditions?
Methodological Answer:
Discrepancies often arise from:
- Impurity profiles : By-products (e.g., over-nitrated isomers) may co-crystallize. Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for purification .
- Reaction monitoring : Real-time IR spectroscopy tracks carbonyl/sulfonyl intermediate formation, reducing false yield estimates from incomplete reactions .
- Statistical Design : Employ a factorial design (e.g., varying temperature, stoichiometry) to identify critical factors. For example, excess SOCl₂ may improve conversion but increase HCl by-product formation .
Advanced: What computational approaches can predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps, highlighting electrophilic sites (e.g., para-nitro group directs attack to the ortho-chloro position) .
- Transition State Analysis : Use QM/MM methods (e.g., Gaussian) to model activation energies for SNAr (nucleophilic aromatic substitution) pathways, considering solvent effects (PCM model for dichloromethane) .
- Hammett Studies : Correlate substituent effects (σ values) with experimental rate constants to validate computational predictions .
Advanced: How can crystallographic data address discrepancies in reported bond lengths for nitro-sulfonyl aromatic systems?
Methodological Answer:
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve subtle differences in C–S (1.76–1.82 Å) and C–NO₂ (1.47–1.49 Å) bond lengths.
- Twinned Crystal Analysis : Use SHELXD for structure solution and TWINLAW in SHELXL to refine twinned domains, ensuring accurate metrics .
- Comparative Databases : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., sulfonyl-nitrobenzene analogs) to identify outliers due to experimental artifacts .
Basic: What safety protocols are critical when handling this compound, given its structural analogs?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate exposure to volatile chlorinated intermediates (e.g., SOCl₂, HCl).
- Personal Protective Equipment (PPE) : Nitrile gloves and splash goggles prevent dermal/ocular contact, as sulfonyl chlorides are lachrymators .
- Waste Disposal : Quench excess reagents with ice-cold sodium bicarbonate before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
